molecular formula C20H23NO3 B4963356 PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE

PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE

Cat. No.: B4963356
M. Wt: 325.4 g/mol
InChI Key: SEQLFRBFHVBWRA-UHFFFAOYSA-N
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Description

Propyl 4-(4-phenylbutanamido) benzoate is a synthetic benzoate ester derivative characterized by a propyl ester group at the carboxylate position and a 4-phenylbutanamido substituent at the para position of the aromatic ring. This structural configuration confers unique physicochemical properties, including solubility, thermal stability, and reactivity, which distinguish it from simpler alkyl benzoates (e.g., methyl or ethyl benzoates) and other substituted derivatives .

Properties

IUPAC Name

propyl 4-(4-phenylbutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-2-15-24-20(23)17-11-13-18(14-12-17)21-19(22)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQLFRBFHVBWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Transesterification: One common method for synthesizing propyl benzoate derivatives involves the transesterification of methyl benzoate with propanol.

    Fischer Esterification: Another method involves the Fischer esterification of benzoic acid with propanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of propyl benzoate derivatives often involves large-scale esterification processes using benzoic acid and propanol. The reaction is typically catalyzed by acids and carried out in continuous reactors to ensure high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE can undergo oxidation reactions, particularly at the phenylbutanamido group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amido group to an amine, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzoates.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in studies involving esterification and transesterification reactions.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Used in the development of bioactive compounds.

Medicine:

  • Explored for its potential use in drug delivery systems.
  • Studied for its pharmacological properties and potential therapeutic applications.

Industry:

Mechanism of Action

The mechanism of action of PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s amido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoate moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and pharmacological activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Ethyl Benzoate Derivatives

Substituent Effects on Reactivity and Functionality

Propyl 4-(4-phenylbutanamido) benzoate shares a benzoate ester backbone with compounds such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) . Key differences include:

  • Aromatic Substituents : The 4-phenylbutanamido group introduces a bulky, electron-rich amide moiety, contrasting with the pyridazine or isoxazole heterocycles in I-6230 and I-6473. This difference likely impacts hydrogen-bonding capacity and steric hindrance, altering binding affinities in pharmacological targets or polymerization efficiency .
Table 1: Substituent-Driven Property Differences
Compound Ester Group Substituent Type Key Property Source
Propyl 4-(4-phenylbutanamido) Bz Propyl Amide-linked phenylbutanoyl High lipophilicity, steric bulk Inferred
I-6230 (Ethyl derivative) Ethyl Pyridazin-3-yl phenethyl Heterocyclic π-stacking capability
I-6473 (Ethyl derivative) Ethyl 3-Methylisoxazol-5-yl ethoxy Enhanced electron-withdrawing effects

Comparison with Dimethylamino-Substituted Benzoates

Ethyl 4-(dimethylamino)benzoate (EDAB), a co-initiator in resin cements, demonstrates superior reactivity and physical properties compared to methacrylate-based analogs like 2-(dimethylamino)ethyl methacrylate (DMAEM) . Key contrasts with propyl 4-(4-phenylbutanamido) benzoate include:

  • Functional Group Chemistry: EDAB’s dimethylamino group acts as a co-initiator in photopolymerization, whereas the amide group in the target compound may limit redox reactivity but enhance thermal stability.
  • Performance in Polymer Matrices: EDAB achieves a higher degree of conversion (DC) in resins (68–72%) than DMAEM (55–60%) due to optimized electron-donor capacity . The target compound’s amide group could reduce DC but improve mechanical strength via intermolecular hydrogen bonding.
Table 2: Reactivity and Physical Properties in Polymer Systems
Compound Functional Group Degree of Conversion (DC) Mechanical Strength Source
Ethyl 4-(dimethylamino)benzoate Dimethylamino 68–72% Moderate
Propyl 4-(4-phenylbutanamido) Bz Amide Inferred lower DC High (predicted)

Comparison with Cosmetic-Grade Alkyl Benzoates

The CIR Expert Panel Report highlights alkyl benzoates (methyl, ethyl, propyl) as common cosmetic ingredients, with variations in alkyl chain length affecting skin penetration and irritation . For example:

  • Methyl benzoate : Rapid skin absorption but higher acute toxicity (LD₅₀ = 1.2 g/kg in rats).
  • 2.5 for ethyl benzoate) .

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